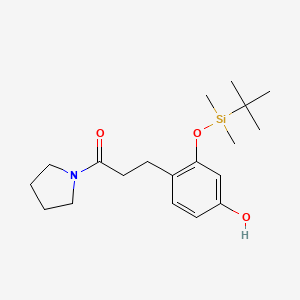
3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H31NO3Si and its molecular weight is 349.546. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydroxyl Group Protection
The tert-butyldimethylsilyl (TBS) group is a widely used silyl protecting group for alcohols in organic synthesis. It provides stability under various conditions while being susceptible to specific removal agents. This characteristic makes TBS ethers, like the one , valuable for protecting hydroxyl groups in complex molecule synthesis, including the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972) (Corey & Venkateswarlu, 1972).
Enantiomeric Resolution
The compound has been utilized in kinetic resolution processes. Specifically, lipase TL®-mediated kinetic resolution of similar tert-butyldimethylsilyl (TBS) protected compounds has been shown to efficiently yield enantiomerically enriched alcohols and acetates. These intermediates can further be transformed into protected glycerols with controlled stereochemistry, demonstrating the compound's role in asymmetric synthesis (Y. Aoyagi et al., 2021) (Aoyagi et al., 2021).
Cycloadditions and Synthesis of Heterocyclic Compounds
1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, derivatives of the compound , have been prepared and used in cycloaddition reactions. These reactions yield highly functionalized pyridines or derivatives of uracil or thymine, showcasing the compound's utility in the synthesis of heterocyclic and nucleotide analogs (C. Tollenaere & L. Ghosez, 1998) (Tollenaere & Ghosez, 1998).
Oxidative Annulation
The compound has potential applications in photoinduced oxidative annulation reactions. These reactions facilitate the synthesis of polyheterocyclic structures, demonstrating its utility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Jin Zhang et al., 2017) (Zhang et al., 2017).
Mass Spectral Analysis
Derivatives of the compound have been utilized in mass spectral analysis to understand the fragmentation patterns of various silylated compounds. This application is critical for the structural elucidation of organic compounds, highlighting its importance in analytical chemistry (A. P. Tulloch, 1985) (Tulloch, 1985).
properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyphenyl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3Si/c1-19(2,3)24(4,5)23-17-14-16(21)10-8-15(17)9-11-18(22)20-12-6-7-13-20/h8,10,14,21H,6-7,9,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCWXCQSQZEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

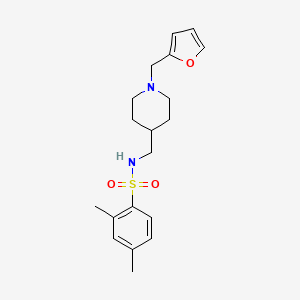
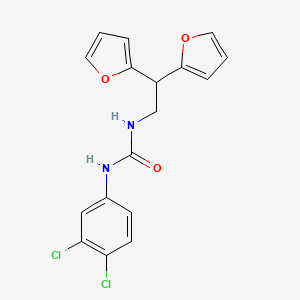
![3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2677060.png)
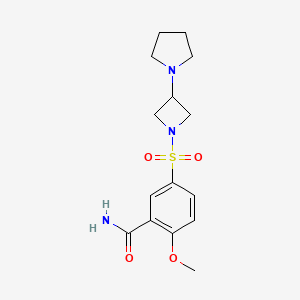
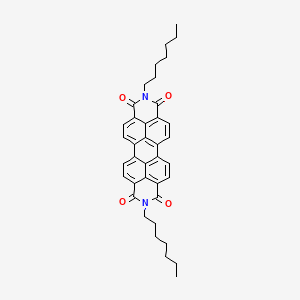
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2677063.png)
![1-[4-(2-Benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677064.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/no-structure.png)
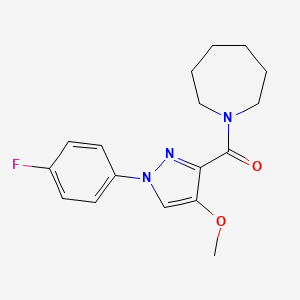
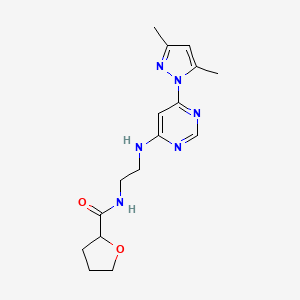

![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)

![4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2677080.png)